molecular formula C20H20N4O2S2 B11256855 3-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide

3-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide

Cat. No.: B11256855
M. Wt: 412.5 g/mol
InChI Key: XFIPWWIJVGYMIW-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}PROPANAMIDE is a complex organic compound that features a combination of methoxyphenyl, thiophene, triazolo, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}PROPANAMIDE typically involves multi-step reactions. The process begins with the preparation of the core structures, such as the thiophene and triazolo-thiazole rings, followed by their integration into the final compound. Common synthetic routes include:

    Cyclization Reactions: The formation of the triazolo-thiazole ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methoxyphenyl group via electrophilic aromatic substitution.

    Amidation: Formation of the propanamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

3-(4-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}PROPANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}PROPANAMIDE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications.

Properties

Molecular Formula

C20H20N4O2S2

Molecular Weight

412.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]propanamide

InChI

InChI=1S/C20H20N4O2S2/c1-26-16-7-4-14(5-8-16)6-9-18(25)21-11-10-15-13-28-20-22-19(23-24(15)20)17-3-2-12-27-17/h2-5,7-8,12-13H,6,9-11H2,1H3,(H,21,25)

InChI Key

XFIPWWIJVGYMIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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